molecular formula C18H10FNO2 B5796653 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5796653
M. Wt: 291.3 g/mol
InChI Key: JXQQQUXRKTXIPR-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, in particular, have garnered significant attention due to their unique biological activities and light-emitting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. . This reaction typically requires the use of strong acids or bases as catalysts.

Another method involves the use of 2-bromoaryl ketones, terminal alkynes, and acetonitrile in a copper(I)-catalyzed tandem reaction. This process efficiently produces densely functionalized isoquinolines via nitrogen atom transfer and a three-component [3 + 2 + 1] cyclization .

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines often involve large-scale cyclization and aromatization reactions. These methods are optimized for high yield and purity, minimizing the formation of isomers and side products .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized isoquinoline derivatives, which can exhibit unique biological and physical properties .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(2-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(2-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the fluorine atom, which imparts distinct electrostatic and steric effects. These effects can enhance the compound’s biological activity and stability compared to its halogenated analogs .

Properties

IUPAC Name

2-(2-fluorophenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQQUXRKTXIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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